Cas no 1078721-72-8 (Methyl 4-chloro-2-iodo-6-methylbenzoate)

Methyl 4-chloro-2-iodo-6-methylbenzoate is a halogenated aromatic ester with a molecular formula of C9H8ClIO2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure features both chloro and iodo substituents, enabling selective functionalization via cross-coupling reactions such as Suzuki or Sonogashira couplings. The methyl ester group enhances solubility in organic solvents, facilitating further derivatization. The electron-withdrawing nature of the substituents also makes it a useful precursor for constructing complex heterocycles or fine-tuning electronic properties in advanced materials. Its stability under standard storage conditions ensures reliable handling in research and industrial settings.
Methyl 4-chloro-2-iodo-6-methylbenzoate structure
1078721-72-8 structure
商品名:Methyl 4-chloro-2-iodo-6-methylbenzoate
CAS番号:1078721-72-8
MF:C9H8ClIO2
メガワット:310.516094207764
CID:5747291
PubChem ID:67192903

Methyl 4-chloro-2-iodo-6-methylbenzoate 化学的及び物理的性質

名前と識別子

    • SCHEMBL1867555
    • 1078721-72-8
    • HRVCBWWODLMZFN-UHFFFAOYSA-N
    • methyl 4-chloro-2-iodo-6-methylbenzoate
    • methyl4-chloro-2-iodo-6-methylbenzoate
    • 4-chloro-2-iodo-6-methyl-benzoic acid methyl ester
    • Methyl 4-chloro-2-iodo-6-methylbenzoate
    • インチ: 1S/C9H8ClIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
    • InChIKey: HRVCBWWODLMZFN-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=CC(C)=C1C(=O)OC)Cl

計算された属性

  • せいみつぶんしりょう: 309.92575g/mol
  • どういたいしつりょう: 309.92575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

Methyl 4-chloro-2-iodo-6-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756417-1g
Methyl 4-chloro-2-iodo-6-methylbenzoate
1078721-72-8 98%
1g
¥4712.00 2024-08-09

Methyl 4-chloro-2-iodo-6-methylbenzoate 関連文献

Methyl 4-chloro-2-iodo-6-methylbenzoateに関する追加情報

Methyl 4-chloro-2-iodo-6-methylbenzoate (CAS No. 1078721-72-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 4-chloro-2-iodo-6-methylbenzoate (CAS No. 1078721-72-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its aromatic ring system substituted with chloro, iodo, and methyl groups, serves as a crucial intermediate in the synthesis of various bioactive molecules.

The molecular structure of Methyl 4-chloro-2-iodo-6-methylbenzoate imparts unique reactivity, making it a valuable building block for medicinal chemists. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its utility in constructing complex pharmacophores. Specifically, the chloro and iodo substituents are particularly significant, as they can undergo various chemical transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed coupling reactions, which are fundamental in modern drug discovery.

In recent years, the pharmaceutical industry has witnessed a surge in the use of heterocyclic compounds due to their diverse biological activities. Methyl 4-chloro-2-iodo-6-methylbenzoate fits well within this trend, as it can be readily incorporated into heterocyclic frameworks through strategic functionalization. For instance, its iodo group can be used to introduce nitrogen-containing heterocycles via palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in generating nitrogen-containing heterocycles, which are prevalent in many pharmacologically active compounds.

One of the most compelling aspects of Methyl 4-chloro-2-iodo-6-methylbenzoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often targeted by therapeutic agents. The ability to modify the aromatic core of kinase inhibitors using Methyl 4-chloro-2-iodo-6-methylbenzoate allows for the optimization of potency and selectivity. Recent studies have demonstrated its utility in developing novel inhibitors targeting various kinases involved in cancer and inflammatory diseases.

The compound's reactivity also makes it a valuable tool in the synthesis of antiviral agents. The interplay between the chloro and iodo groups on the benzene ring provides multiple sites for functionalization, enabling the construction of complex viral protease inhibitors and other antiviral molecules. For example, recent research has highlighted its use in synthesizing inhibitors targeting viral proteases that play a crucial role in viral replication cycles.

In addition to its applications in oncology and virology, Methyl 4-chloro-2-iodo-6-methylbenzoate has shown promise in the development of central nervous system (CNS) drugs. The ability to introduce various functional groups into its structure allows for fine-tuning of pharmacokinetic properties essential for CNS drug delivery. Recent studies have explored its use in synthesizing novel ligands for neurotransmitter receptors, which could lead to new treatments for neurological disorders.

The synthetic methodologies involving Methyl 4-chloro-2-iodo-6-methylbenzoate have also been refined over time to improve efficiency and yield. Modern techniques such as flow chemistry have been employed to enhance reaction conditions, reducing waste and improving scalability. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical synthesis.

The future prospects of Methyl 4-chloro-2-iodo-6-methylbenzoate are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of disease mechanisms continues to evolve, so does the need for innovative molecular tools like this compound. Its versatility and reactivity ensure that it will remain a cornerstone in pharmaceutical research for years to come.

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